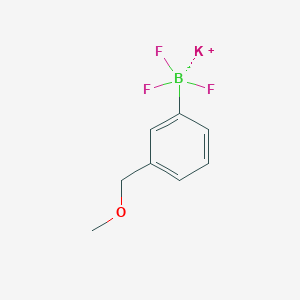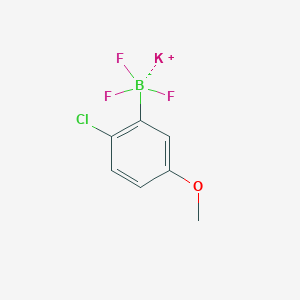![molecular formula C7H4BF6K B7892571 potassium;trifluoro-[3-(trifluoromethyl)phenyl]boranuide](/img/structure/B7892571.png)
potassium;trifluoro-[3-(trifluoromethyl)phenyl]boranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylolpropane triacrylate . This compound is a tri-functional acrylate ester used in various applications, particularly in the production of polymers and resins. It is known for its ability to enhance the properties of materials, such as improving hardness, chemical resistance, and adhesion .
準備方法
Synthetic Routes and Reaction Conditions: Trimethylolpropane triacrylate is synthesized through the esterification of trimethylolpropane with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of trimethylolpropane triacrylate involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions: Trimethylolpropane triacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form cross-linked polymers.
Addition Reactions: The acrylate groups can participate in addition reactions with nucleophiles.
Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield the corresponding alcohol and acid.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Addition Reactions: Nucleophiles like amines or thiols can react with the acrylate groups.
Hydrolysis: Acidic or basic catalysts are used to facilitate the hydrolysis reaction.
Major Products Formed:
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Addition Reactions: Adducts formed by the addition of nucleophiles to the acrylate groups.
Hydrolysis: Trimethylolpropane and acrylic acid.
科学的研究の応用
Trimethylolpropane triacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and resins.
Biology: Employed in the preparation of hydrogels for biological applications.
Medicine: Utilized in the development of drug delivery systems and medical adhesives.
Industry: Applied in coatings, adhesives, and sealants to improve performance characteristics.
作用機序
The mechanism of action of trimethylolpropane triacrylate primarily involves its ability to undergo polymerization and cross-linking reactions. The acrylate groups in the compound can form covalent bonds with other monomers or polymers, resulting in the formation of a three-dimensional network. This cross-linked structure imparts enhanced mechanical strength, chemical resistance, and thermal stability to the resulting materials .
類似化合物との比較
- Pentaerythritol triacrylate
- Dipentaerythritol pentaacrylate
- Trimethylolpropane ethoxylate triacrylate
Comparison: Trimethylolpropane triacrylate is unique due to its specific tri-functional acrylate structure, which allows for the formation of highly cross-linked polymers. Compared to pentaerythritol triacrylate and dipentaerythritol pentaacrylate, it offers a balance between functionality and flexibility, making it suitable for a wide range of applications. Trimethylolpropane ethoxylate triacrylate, on the other hand, provides additional hydrophilicity due to the presence of ethoxylate groups .
特性
IUPAC Name |
potassium;trifluoro-[3-(trifluoromethyl)phenyl]boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF6.K/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;/h1-4H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFBYJSMNAFXDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C(F)(F)F)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC(=CC=C1)C(F)(F)F)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF6K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
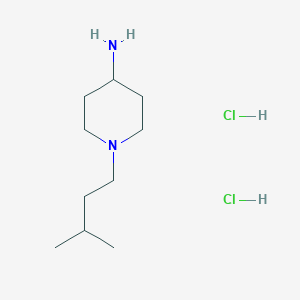
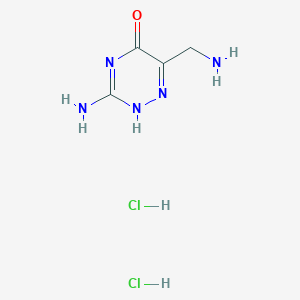
![2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B7892506.png)
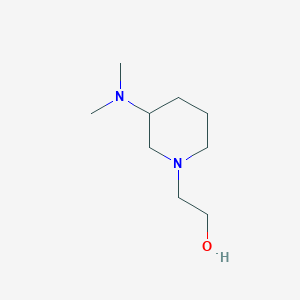
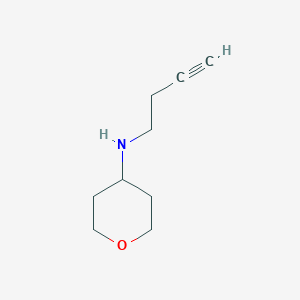
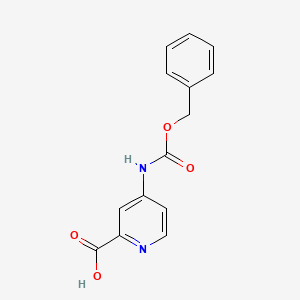
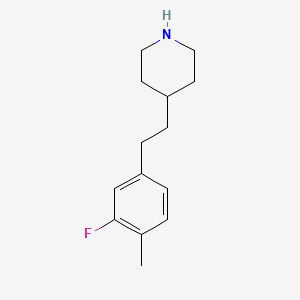
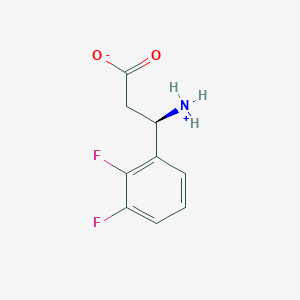
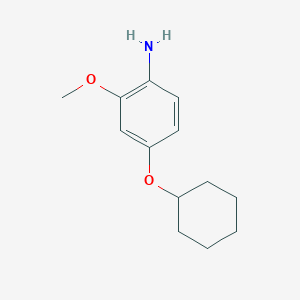
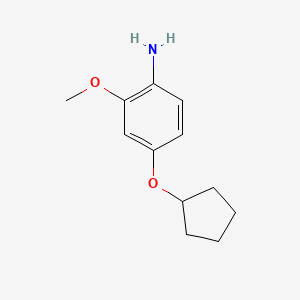
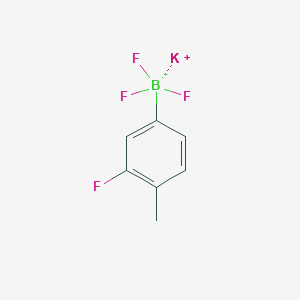
![Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide](/img/structure/B7892572.png)
